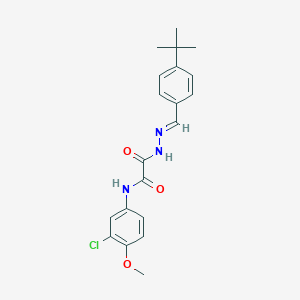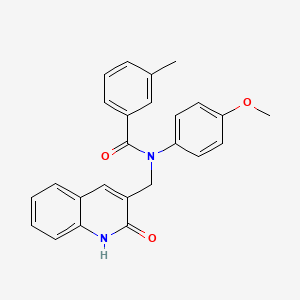
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide, also known as HQMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HQMMA is a synthetic compound that has been synthesized through a variety of methods.
Wirkmechanismus
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to work through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, which are necessary for the growth and survival of cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the production of certain inflammatory cytokines, which are responsible for the inflammatory response in the body. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in the body, leading to a reduction in inflammation. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the growth and survival of cancer cells, leading to a reduction in tumor growth. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to be effective in inhibiting the growth and survival of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. However, one limitation is that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide may have potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide. One direction is to further study its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth and survival of cancer cells. Additionally, further studies are needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide and its safety for use in humans. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has potential applications in the treatment of various inflammatory and infectious diseases, and further studies are needed to determine its effectiveness in these areas.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-hydroxy-3-chloromethylquinoline. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-aminomethylquinoline. Both methods result in the formation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been studied for its potential use as an anti-microbial agent, as it has been found to inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-19(14-17)25(29)27(21-10-12-22(30-2)13-11-21)16-20-15-18-7-3-4-9-23(18)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENHPQKCVMDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


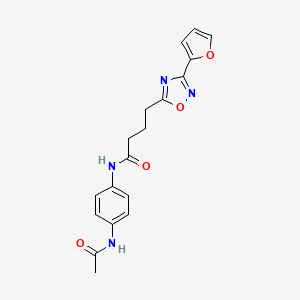
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
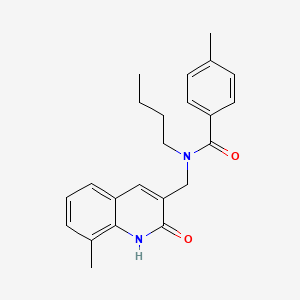


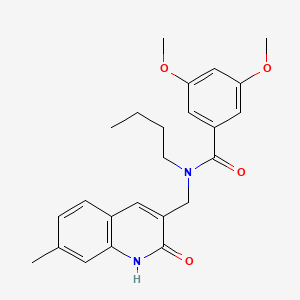

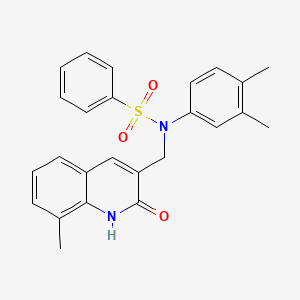
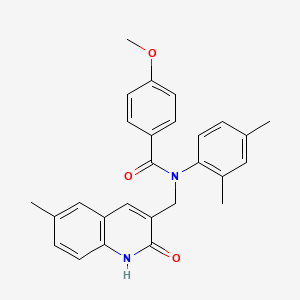
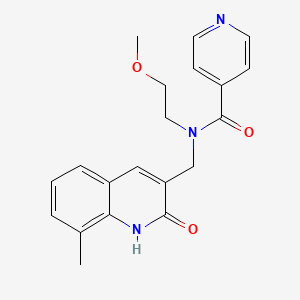

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
